1-(3-chlorophenyl)ethane-1,2-diol
Overview
Description
1-(3-chlorophenyl)ethane-1,2-diol is an organic compound characterized by the presence of a chlorophenyl group attached to an ethanediol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chlorophenyl)ethane-1,2-diol typically involves the reaction of 3-chlorobenzaldehyde with ethylene glycol under acidic or basic conditions. The reaction proceeds through the formation of an intermediate hemiacetal, which is subsequently reduced to yield the desired product. Common reagents used in this synthesis include sodium borohydride or lithium aluminum hydride as reducing agents.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactors can be employed to facilitate the reaction under controlled conditions, ensuring consistent product quality and scalability .
Chemical Reactions Analysis
Types of Reactions
1-(3-chlorophenyl)ethane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, often using reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Sodium hydroxide, potassium tert-butoxide
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, alkanes
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
1-(3-chlorophenyl)ethane-1,2-diol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-chlorophenyl)ethane-1,2-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. These interactions can modulate various biochemical pathways, leading to the observed effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Chlorophenyl-1,2-ethanediol
- 4-Chlorophenyl-1,2-ethanediol
- 3-Bromo-5-chlorophenol
Uniqueness
1-(3-chlorophenyl)ethane-1,2-diol is unique due to its specific stereochemistry and the position of the chlorine atom on the phenyl ring. This structural arrangement can influence its reactivity and interactions with biological targets, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C8H9ClO2 |
---|---|
Molecular Weight |
172.61 g/mol |
IUPAC Name |
(1S)-1-(3-chlorophenyl)ethane-1,2-diol |
InChI |
InChI=1S/C8H9ClO2/c9-7-3-1-2-6(4-7)8(11)5-10/h1-4,8,10-11H,5H2/t8-/m1/s1 |
InChI Key |
WLWZAZBRGPMXCW-MRVPVSSYSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)[C@@H](CO)O |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(CO)O |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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